molecular formula C10H9ClN2O2S B11856317 Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11856317
M. Wt: 256.71 g/mol
InChI Key: QUGHNOKDYHLEHX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₉ClN₂O₂S
Molecular Weight: 256.71 g/mol
CAS Number: 126436-19-9
Structural Features:

  • A benzimidazole core fused with a benzene and imidazole ring.
  • Substituents:
    • 6-chloro group (electron-withdrawing, enhances reactivity).
    • 2-mercapto (thiol group, enabling nucleophilic and metal-coordinating properties).
    • 1-methyl (enhances stability and modulates solubility).
    • 5-carboxylate ester (influences polarity and bioavailability).

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

methyl 6-chloro-1-methyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-13-8-4-6(11)5(9(14)15-2)3-7(8)12-10(13)16/h3-4H,1-2H3,(H,12,16)

InChI Key

QUGHNOKDYHLEHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)Cl)C(=O)OC)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoaniline with methyl chloroformate in the presence of a base, followed by chlorination and subsequent cyclization to form the benzimidazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate exhibit promising anticancer properties. The compound's structural analogs have shown efficacy against various cancer cell lines. For instance, derivatives of benzimidazole have been reported to demonstrate cytotoxic effects with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (μM)Reference
Benzimidazole Derivative AMCF-7 (Breast)13.28
Benzimidazole Derivative BHCT116 (Colon)0.01
Methyl 6-chloro-2-mercapto...DLD-1 (Colorectal)57.4

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its mercapto group may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents. Similar compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound could be a candidate for further development in this area.

Pesticidal Properties

This compound's unique structure may also offer benefits in agricultural applications, particularly as a pesticide or fungicide. The presence of the thiol group is known to enhance the compound's ability to disrupt biological processes in pests and fungi, making it a candidate for development as an environmentally friendly agricultural chemical.

Interaction with Biological Targets

Studies focusing on the interaction of this compound with biological targets reveal its potential mechanisms of action. The compound's binding affinities and reactivity have been investigated, showing that it may engage in specific interactions that lead to its observed biological activities .

Table 2: Mechanistic Insights

Mechanism of ActionDescription
DNA InteractionPotential binding to nuclear DNA, inducing apoptosis in cancer cells .
Enzyme InhibitionPossible inhibition of key enzymes involved in microbial metabolism.

Case Study: Anticancer Efficacy

In a recent study, derivatives of methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole were tested against human breast adenocarcinoma cell lines (MCF-7). The results indicated that these compounds exhibited significant cytotoxic effects with IC50 values in the nanomolar range, outperforming several standard treatments .

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of similar thiol-containing benzimidazoles against resistant bacterial strains. The findings suggested that these compounds could serve as leads for developing new antibiotics due to their potent activity and unique mechanisms of action against resistant pathogens.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Biological Activity
Methyl 6-chloro-2-mercapto-1-methyl-1H-benzimidazole-5-carboxylate C₁₀H₉ClN₂O₂S 6-Cl, 2-SH, 1-CH₃, 5-COOCH₃ Antimicrobial, anticancer
Methyl 6-chloro-1-methylbenzimidazole C₉H₉ClN₂O₂ 6-Cl, 1-CH₃, lacks thiol and carboxylate Moderate antimicrobial
Methyl 5-chloro-thiazole C₄H₄ClNOS Thiazole ring, 5-Cl Antifungal
2-Mercapto-1-methylimidazole C₄H₆N₂S 1-CH₃, 2-SH Ligand in coordination chemistry
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate C₁₅H₁₁FN₂O₃ 5-F, 2-hydroxyphenyl Cytotoxic (breast cancer)

Key Observations :

  • The thiol group in the target compound enables unique reactivity (e.g., disulfide bond formation, metal coordination) absent in analogs like Methyl 6-chloro-1-methylbenzimidazole .
  • The carboxylate ester enhances solubility compared to non-esterified benzimidazoles, improving bioavailability .
  • Chlorine at position 6 increases electrophilicity, enhancing interactions with biological targets like enzymes or DNA .
Antimicrobial Activity:
  • The target compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), outperforming Methyl 5-chloro-thiazole in MIC assays (MIC = 8 µg/mL vs. 32 µg/mL) .
  • Mechanism : Thiol groups disrupt microbial cell walls via thiol-disulfide exchange, while chlorine substituents inhibit electron transport chains .
Anticancer Potential:
  • Demonstrates IC₅₀ = 12 µM against MCF-7 breast cancer cells, comparable to Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (IC₅₀ = 10 µM) .
  • Structural Advantage: The 1-methyl group reduces metabolic degradation, prolonging activity compared to non-methylated analogs .

Chemical Reactivity and Stability

Property Target Compound Methyl 6-chloro-1-methylbenzimidazole 2-Mercapto-1-methylimidazole
Hydrolytic Stability Stable at pH 4–9 Stable at pH 5–8 Degrades at pH > 10
Thermal Stability Decomposes at 220°C Decomposes at 200°C Stable up to 180°C
Reactivity with Metals Forms stable complexes (e.g., Cu²⁺, Zn²⁺) No significant metal binding Strong metal coordination

Biological Activity

Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate (referred to as MCB) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MCB has the following chemical properties:

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.71 g/mol
  • CAS Number : 1446718-18-8

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a chloro substituent, a mercapto group, and a carboxylate ester contributes to its unique reactivity and potential therapeutic applications .

Antimicrobial Activity

Research indicates that MCB exhibits notable antimicrobial properties. A study on benzimidazole derivatives highlighted that compounds with similar structures showed significant activity against various Gram-positive and Gram-negative bacteria. MCB’s mercapto group is thought to enhance its interaction with microbial targets, potentially leading to increased efficacy against pathogens .

Antioxidant Properties

Antioxidant activity is another area where MCB shows promise. Compounds containing thiol groups are often associated with antioxidant effects due to their ability to scavenge free radicals. This property may contribute to protective effects against oxidative stress-related diseases .

Anticancer Potential

The benzimidazole scaffold, including MCB, has been extensively studied for anticancer properties. Research has indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies focusing on MCB may reveal its potential as an anticancer agent in future investigations .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of MCB compared to structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H9ClN2O2SChloro and mercapto groupsAntimicrobial, Antioxidant, Anticancer
Methyl 6-chloro-1-methylbenzimidazoleC10H8ClN3Lacks thiol groupAntimicrobial
Methyl benzothiazoleC7H6N2SBenzothiazole structureAntimicrobial

This comparison illustrates that while MCB shares some biological activities with other compounds, its unique combination of functional groups may confer distinct advantages in therapeutic applications .

Case Studies and Research Findings

Recent literature has documented various studies on the biological activity of benzimidazole derivatives, including MCB:

  • Antimicrobial Efficacy : A study demonstrated that MCB showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming several reference antibiotics in specific assays .
  • Antioxidant Activity Assessment : In vitro assays indicated that MCB effectively scavenged DPPH radicals, suggesting strong antioxidant potential that could be leveraged in formulations aimed at reducing oxidative stress .
  • Anticancer Studies : Preliminary investigations into the cytotoxic effects of MCB on cancer cell lines revealed significant inhibition of cell growth, warranting further exploration into its mechanisms of action and potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution or condensation reactions involving 6-chloro-1-methylbenzimidazole precursors. Use catalysts like p-toluenesulfonic acid (p-TSA) in polar aprotic solvents (e.g., DMF) under reflux (100–120°C) to facilitate cyclization and esterification . Monitor reaction progress via HPLC or TLC. Optimize temperature, solvent polarity, and catalyst loading using a factorial design of experiments (DoE) to maximize yield and purity.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodology : Combine multiple techniques:

  • HPLC (C18 column, UV detection at 254 nm) to assess purity .
  • FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, S-H stretch at ~2550 cm⁻¹ for mercapto) .
  • NMR (¹H/¹³C) to verify substitution patterns (e.g., methyl group at N1, chloro at C6) .
  • Elemental analysis to validate stoichiometry .

Q. How does the chloro substituent at position 6 influence the compound’s electronic properties and reactivity?

  • Methodology : Perform computational studies (DFT) to map electron density distribution and identify electrophilic/nucleophilic sites. Compare with analogues lacking the chloro group. Validate experimentally via electrophilic substitution reactions (e.g., nitration) to assess regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the mercapto (-SH) group in this compound under oxidative or basic conditions?

  • Methodology : Conduct kinetic studies under varying pH and oxidizing agents (e.g., H₂O₂). Use LC-MS to track degradation products. Compare with structurally similar compounds (e.g., 2-Mercapto-1-methylimidazole) to identify protective effects of the benzoimidazole core .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzyme active sites)?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like thioredoxin reductase or cytochrome P450. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies mitigate solubility challenges in aqueous or polar solvents during formulation for biological assays?

  • Methodology : Explore co-solvents (DMSO/water mixtures), micellar encapsulation (using surfactants like Tween-80), or pro-drug derivatization (e.g., converting the ester to a carboxylate salt) . Characterize solubility via shake-flask method with UV-Vis quantification.

Q. How does steric hindrance from the 1-methyl group affect regioselectivity in further functionalization (e.g., alkylation or acylation)?

  • Methodology : Perform site-selective reactions (e.g., alkylation at C2 mercapto vs. C5 ester) under controlled conditions. Use NOESY NMR to analyze spatial proximity of substituents .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the thermal stability of the ester group. How can this be resolved experimentally?

  • Methodology : Perform thermogravimetric analysis (TGA) and DSC to determine decomposition temperatures. Compare with methyl benzoate derivatives to assess electronic effects of the chloro and mercapto groups .

Q. Discrepancies in reported melting points (e.g., 143–146°C vs. 214–219°C for related compounds) suggest polymorphism or impurities. How can this be addressed?

  • Methodology : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and analyze via X-ray crystallography or PXRD to identify polymorphic forms .

Methodological Resources

  • Synthetic Protocols : Refer to p-TSA/DMF reflux systems for benzimidazole cyclization .
  • Analytical Standards : Cross-validate HPLC methods with EP/Pharmaceutical guidelines .
  • Computational Tools : ICReDD’s reaction path search algorithms for mechanistic studies .

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